![molecular formula C13H10N2O3 B12277738 N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide CAS No. 3585-90-8](/img/structure/B12277738.png)
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrophenyl group and a phenylamine oxide group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide typically involves the condensation of 4-nitrobenzaldehyde with N-phenylhydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include nitroso compounds or nitro derivatives.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include substituted aromatic compounds.
Scientific Research Applications
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamine oxide group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(4-methylphenyl)methylidene]-N-phenylamine oxide
- N-[(Z)-(4-fluorophenyl)methylidene]-N-phenylamine oxide
- N-[(Z)-(4-chlorophenyl)methylidene]-N-phenylamine oxide
Uniqueness
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring electron transfer or specific interactions with biological molecules.
Properties
CAS No. |
3585-90-8 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10N2O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-10H/b14-10- |
InChI Key |
UVECRWKWUJOHSR-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


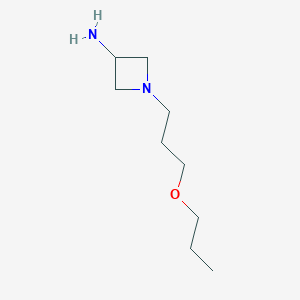
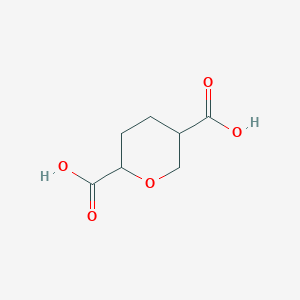
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
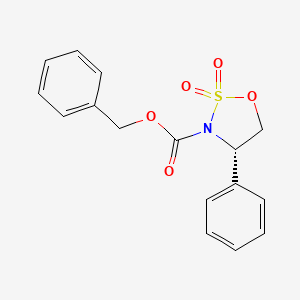
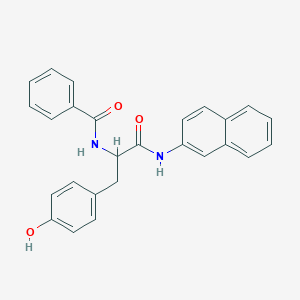
![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

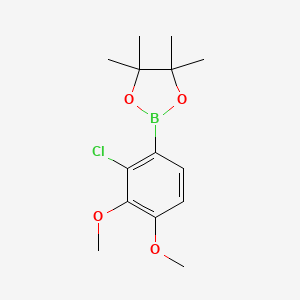
![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
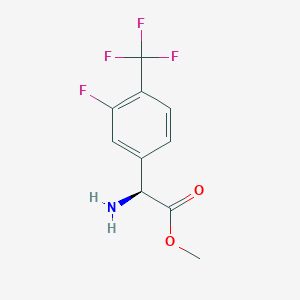
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
